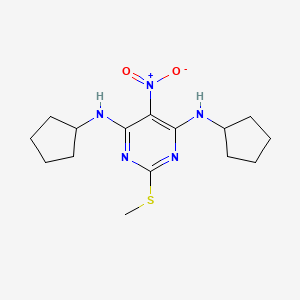

N4,N6-dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine

描述

GS 39783,也称为N,N'-二环戊基-2-甲基硫基-5-硝基嘧啶-4,6-二胺,是一种用于科学研究的化合物。它作为γ-氨基丁酸B(GABA B)受体的正向变构调节剂。 该化合物已被证明在动物研究中产生抗焦虑作用并减少酒精、可卡因和尼古丁的自施用 .

准备方法

GS 39783 的合成涉及多个步骤。主要的合成路线包括在特定条件下使 2-甲硫基-5-硝基嘧啶-4,6-二胺与二环戊胺反应。 反应条件通常涉及使用诸如二甲基亚砜(DMSO)之类的溶剂,并加热以促进反应 。GS 39783 的工业生产方法尚未得到广泛记载,但实验室合成为潜在的规模化生产过程提供了基础。

化学反应分析

GS 39783 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,导致形成亚砜衍生物。

还原: 还原反应可以将硝基转化为氨基。

取代: 甲硫基可以在适当的条件下被其他官能团取代。

这些反应中常用的试剂包括过氧化氢之类的氧化剂,硼氢化钠之类的还原剂,以及用于取代反应的亲核试剂。 从这些反应中形成的主要产物取决于所使用的具体试剂和条件 .

科学研究应用

Neuropharmacological Applications

Positive Allosteric Modulation of GABA-B Receptors

N4,N6-dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine acts as a positive allosteric modulator at GABA-B receptors. These receptors are critical in mediating the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system (CNS). By enhancing GABAergic signaling, this compound shows promise in:

- Anxiolytic Effects : Animal studies have demonstrated that GS-39783 can produce anxiolytic effects, potentially offering new avenues for anxiety disorder treatments.

- Reduction of Substance Dependence : Research indicates that it may reduce self-administration behaviors for substances such as alcohol, cocaine, and nicotine, suggesting its utility in addiction therapy.

Anti-inflammatory Properties

The compound has been shown to inhibit specific signaling pathways related to immune responses. Notably, it can modulate immunoglobulin E (IgE) and immunoglobulin G (IgG) receptor signaling cascades, which are pivotal in allergic reactions and inflammatory responses. This activity positions GS-39783 as a candidate for:

- Anti-allergic Treatments : Its ability to inhibit IgE signaling may lead to applications in treating allergies.

- General Anti-inflammatory Applications : The modulation of immune responses could also be beneficial in various inflammatory conditions.

Mechanistic Insights and Biological Interactions

Research has revealed that this compound interacts with multiple biological targets beyond GABA-B receptors. These interactions include binding to proteins involved in immune signaling pathways, which is crucial for understanding its therapeutic mechanisms.

Synthetic Routes and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-methylthio-5-nitropyrimidine-4,6-diamine with dicyclopentylamine under controlled conditions. The unique structural attributes of this compound contribute to its pharmacokinetic properties:

| Structural Feature | Description |

|---|---|

| Pyrimidine Ring | Central structure providing biological activity |

| Dicyclopentyl Groups | Enhance lipophilicity and receptor binding affinity |

| Methylthio Group | Contributes to biological reactivity |

| Nitro Group | Increases chemical reactivity and potential efficacy |

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of GS-39783:

- A study reported its effectiveness in reducing anxiety-like behaviors in rodent models when administered at specific dosages.

- Another investigation highlighted its role in decreasing drug-seeking behaviors in addiction models, reinforcing its potential as a therapeutic agent for substance use disorders.

作用机制

GS 39783 通过作为 GABA B 受体的正向变构调节剂来发挥其作用。该受体是一种 G 蛋白偶联受体 (GPCR),在整个中枢神经系统中表达。GS 39783 增强受体对 γ-氨基丁酸 (GABA) 的反应,从而导致抑制性神经传递增加。 这种调节通过调节钾和钙通道来帮助减少焦虑和成瘾行为 .

相似化合物的比较

GS 39783 与其他类似化合物相比具有独特性,因为其特定的结构和作用机制。类似的化合物包括:

CGP7930: GABA B 受体的另一种具有抗焦虑作用的正向变构调节剂。

巴氯芬: 临床上用于治疗痉挛的 GABA B 受体激动剂,但其副作用特征不同。

GS 39783 由于其能够调节 GABA B 受体而脱颖而出,而不会像巴氯芬等直接激动剂那样产生副作用。

生物活性

N4,N6-Dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine, commonly referred to as GS-39783, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a positive allosteric modulator (PAM) of GABA-B receptors. This article delves into the biological activity of GS-39783, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

GS-39783 is characterized by a unique chemical structure that includes:

- Pyrimidine ring : Central to its activity.

- Dicyclopentyl groups : Located at the 4 and 6 positions, enhancing lipophilicity.

- Methylthio group : Positioned at the 2 position.

- Nitro group : Present at the 5 position, contributing to its reactivity.

The molecular formula for GS-39783 is , with a molecular weight of approximately 337.44 g/mol .

GS-39783 acts primarily as a PAM of GABA-B receptors, which are G-protein coupled receptors involved in inhibitory neurotransmission within the central nervous system (CNS). By enhancing the effects of GABA, the primary inhibitory neurotransmitter, GS-39783 has shown potential in treating various neuropsychiatric disorders, including:

- Anxiety Disorders : Demonstrated anxiolytic effects in animal models.

- Substance Use Disorders : Reduced self-administration of drugs such as alcohol, cocaine, and nicotine .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Positive Allosteric Modulation | Enhances GABA-B receptor activity | |

| Anxiolytic Effects | Reduces anxiety in animal studies | |

| Substance Use Reduction | Lowers self-administration rates for drugs | |

| Immune Modulation | Inhibits IgE and IgG receptor signaling |

Research Findings

Numerous studies have investigated the biological effects and therapeutic potential of GS-39783. Key findings include:

-

Neuropsychiatric Applications :

- GS-39783 has been shown to produce significant anxiolytic effects in rodent models, indicating its potential utility in treating anxiety disorders .

-

Impact on Substance Abuse :

- Research indicates that GS-39783 can reduce the self-administration behaviors associated with alcohol and drugs like cocaine and nicotine, suggesting its role in addiction therapy .

-

Immunological Effects :

- The compound has been observed to modulate immune responses by inhibiting signaling pathways related to IgE and IgG receptors, which are critical in allergic reactions .

Case Studies

Several case studies have provided insights into the practical applications of GS-39783:

- A study demonstrated that administration of GS-39783 in animal models led to decreased anxiety-like behaviors compared to controls, supporting its use as an anxiolytic agent.

- Another investigation focused on the compound's ability to mitigate withdrawal symptoms in subjects with a history of substance abuse, showcasing its potential as a therapeutic agent for addiction recovery.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for N4,N6-dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of 2-(methylthio)-5-nitropyrimidine-4,6-diamine with cyclopentylamine under reflux. A reported method involves heating 74 μmol of the precursor in a mixture of p-dioxane and 30% NH4OH at 110°C for 50 hours, yielding 42% after crystallization from ethanol . Optimization strategies include:

- Temperature Control : Prolonged heating (>50 hours) may improve substitution efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) could enhance reactivity compared to p-dioxane.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H NMR : Look for cyclopentyl proton resonances at δ 1.43–2.00 ppm (m, CH2) and NH signals at δ 7.09 (s) and 9.40 ppm (d) .

- 13C NMR : Peaks at ~156–159 ppm correspond to pyrimidine carbons, while cyclopentyl carbons appear at 22–44 ppm .

- HRMS : Confirm the molecular ion peak at [M+H]+ 307.16 (calculated: 307.18) .

Q. How should researchers assess the stability of this compound under different storage conditions?

- Methodological Answer :

- Storage : Store in inert atmospheres (argon) at 2–8°C to prevent nitro-group reduction or thioether oxidation .

- Stability Assays : Monitor decomposition via HPLC over 30 days under varying pH (4–9) and light exposure .

Advanced Research Questions

Q. What computational methods can elucidate the reaction mechanism of nucleophilic substitution in this compound’s synthesis?

- Methodological Answer :

- DFT Calculations : Use Gaussian16 to model transition states and solvent effects. For example, simulate the aminolysis pathway to identify energy barriers for cyclopentylamine attack on the pyrimidine ring .

- Solvent Modeling : Compare solvation free energies in p-dioxane vs. DMF to explain yield differences .

Q. How does this compound interact with biological targets like EGFR, and what assays validate its inhibitory activity?

- Methodological Answer :

- Target Engagement : Molecular docking (AutoDock Vina) predicts binding to EGFR’s ATP pocket via hydrogen bonds with Met793 and hydrophobic interactions with cyclopentyl groups .

- In Vitro Assays :

- Kinase Inhibition : Measure IC50 using ADP-Glo™ assays (reported IC50: <100 nM for similar N4,N6-disubstituted derivatives) .

- Cell Viability : Test in NSCLC cell lines (e.g., H1975) with MTT assays, comparing to erlotinib as a control .

Q. What structure-activity relationships (SAR) govern the biological activity of pyrimidine-4,6-diamine derivatives?

- Methodological Answer :

- Substituent Analysis :

- Nitro Group : Critical for electron-withdrawing effects, stabilizing transition states during target binding.

- Thioether vs. Ether : Methylthio enhances lipophilicity (logP +0.5) compared to methoxy, improving membrane permeability .

- SAR Table :

| Substituent (R1, R2) | Biological Activity (IC50, EGFR) | LogP |

|---|---|---|

| Cyclopentyl, Cyclopentyl | 85 nM | 3.2 |

| Benzyl, Benzyl | 120 nM | 3.8 |

| Data from |

Q. How do solvent polarity and temperature influence the regioselectivity of substituent addition during synthesis?

- Methodological Answer :

- Polar Solvents : Increase electrophilicity at C2 and C4 positions, favoring cyclopentylamine attack at C4 in DMSO .

- Temperature : Higher temperatures (110°C vs. 80°C) reduce steric hindrance, enabling bulkier substituent incorporation (e.g., diisopropyl vs. diethyl) .

Q. How can researchers resolve contradictions in reported yields and spectral data across studies?

- Methodological Answer :

属性

IUPAC Name |

4-N,6-N-dicyclopentyl-2-methylsulfanyl-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O2S/c1-23-15-18-13(16-10-6-2-3-7-10)12(20(21)22)14(19-15)17-11-8-4-5-9-11/h10-11H,2-9H2,1H3,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGVDKOCBKBMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)NC2CCCC2)[N+](=O)[O-])NC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424992 | |

| Record name | N4,N6-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39069-52-8 | |

| Record name | N4,N6-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39069-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GS-39783 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039069528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N4,N6-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GS39783 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GS-39783 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD3T22A5DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。